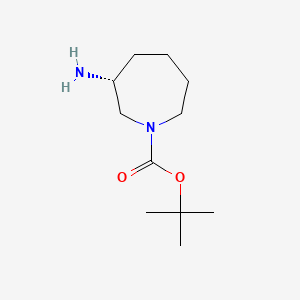
(R)-tert-Butyl 3-aminoazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl 3-aminoazepane-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O2. It contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .
Synthesis Analysis
The synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase. This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 3-aminoazepane-1-carboxylate” includes a seven-membered ring, a (thio-) carbamate (aliphatic), and a primary amine (aliphatic). It also contains 1 multiple bond and 2 rotatable bonds .Physical And Chemical Properties Analysis
“®-tert-Butyl 3-aminoazepane-1-carboxylate” is a powder with a molecular weight of 214.30500. It has a density of 1.020, a boiling point of 296.5±33.0℃ (Predicted), and a PKa of 10.35±0.20 (Predicted). It also has a flash point of 133.1±25.4℃ and an exact mass of 214.168121 .Applications De Recherche Scientifique
Synthesis of Rho–Kinase Inhibitor Intermediates
A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was developed, primarily used as a key intermediate in the production of the Rho–kinase inhibitor K-115. This process involves intramolecular Fukuyama–Mitsunobu cyclization, starting from commercially available aminopropanol, demonstrating the compound's importance in synthesizing pharmaceutical inhibitors Gomi, Kouketsu, Ohgiya, & Shibuya, 2012.
Chiral Supercritical Fluid Chromatography
(R)-tert-Butyl 3-aminoazepane-1-carboxylate was used in the enantiomeric separation and purification of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate using chiral supercritical fluid chromatography (SFC). This highlights the compound's role in enantioselective synthesis and purification processes Carry, Brohan, Perron, & Bardouillet, 2013.
Synthesis of N-Substituted Regioisomers
The compound played a role in synthesizing the N-substituted regioisomer of besifloxacin. This synthesis process, yielding specific hydrochloride compounds, demonstrates the compound's utility in creating complex molecular structures for pharmaceutical purposes Xia, Chen, & Yu, 2013.
Lipase-Catalyzed Regioselective Lactamization
It was utilized in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, where lipase-catalyzed regioselective lactamization was a key step. This synthesis route exemplifies the compound's application in enzyme-catalyzed, regioselective transformations Aurell, Karlsson, Pontén, & Andersen, 2014.
In Molecular Structure Synthesis
The compound was used in synthesizing cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. The structural characterization of these compounds, including single crystal X-ray diffraction analysis, underscores its application in synthesizing and studying complex molecular structures Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-aminoazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWILWLHHQGUCX-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653022 |
Source


|
| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-aminoazepane-1-carboxylate | |
CAS RN |
1032684-85-7 |
Source


|
| Record name | tert-Butyl (3R)-3-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)
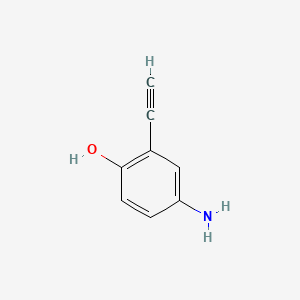
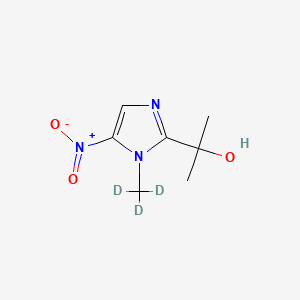
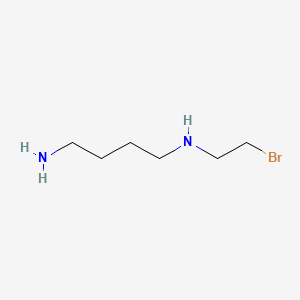
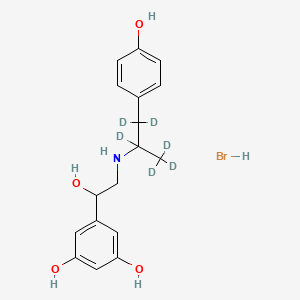
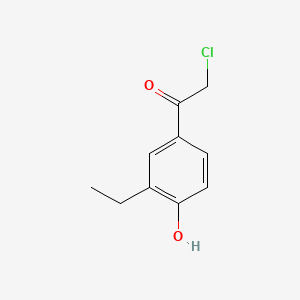
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
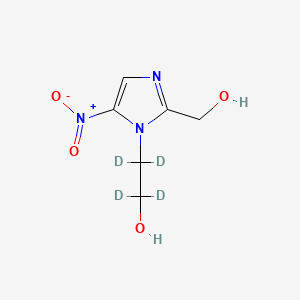
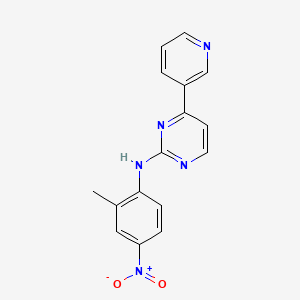
![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)